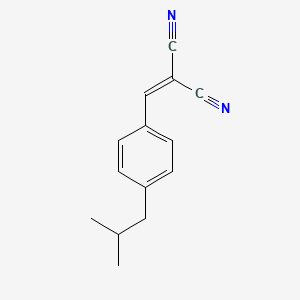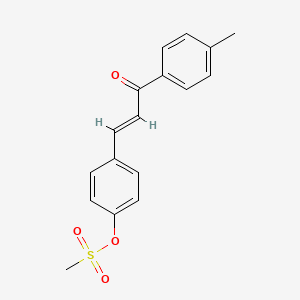
3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone, also known as 3-BENP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the benzodioxole family, and has been studied for its ability to act as a ligand for various receptors in the body. It has a wide range of potential applications in the field of biochemistry and physiology, as well as in laboratory experiments.
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone has been studied for its potential applications in scientific research. It has been found to act as a ligand for various receptors in the body, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic M1 receptor. It has also been found to act as an agonist at the 5-HT2A receptor, which has potential applications in the treatment of depression, anxiety, and other mental health disorders. Additionally, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone has been studied for its potential applications in the treatment of Parkinson's disease, as it has been found to act as an agonist at the dopamine D2 receptor.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone is related to its ability to act as a ligand for various receptors in the body. It has been found to interact with the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic M1 receptor. At the 5-HT2A receptor, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone acts as an agonist, which means it binds to the receptor and activates it. At the dopamine D2 receptor, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone acts as an agonist, which means it binds to the receptor and activates it. At the muscarinic M1 receptor, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone acts as an antagonist, which means it binds to the receptor and blocks its activation.
Biochemical and Physiological Effects
3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic M1 receptor. At the 5-HT2A receptor, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone has been found to increase the activity of the receptor, which can lead to increased levels of serotonin in the brain. At the dopamine D2 receptor, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone has been found to increase the activity of the receptor, which can lead to increased levels of dopamine in the brain. At the muscarinic M1 receptor, 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone has been found to decrease the activity of the receptor, which can lead to decreased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone in laboratory experiments is that it is relatively easy to synthesize. Additionally, it has been found to be relatively stable, which makes it an ideal compound for use in experiments. However, there are some limitations to using 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone in lab experiments. For example, it is a relatively new compound and there is still much to be learned about its biochemical and physiological effects. Additionally, it is expensive and may not be available in all countries.
Orientations Futures
There are a number of potential future directions for research on 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone. One potential direction is to further investigate its potential applications in the treatment of mental health disorders, such as depression and anxiety. Additionally, further research could be conducted on its potential applications in the treatment of Parkinson's disease. Another potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted on its potential toxicity and side effects. Finally, further research could be conducted on its potential use in other laboratory experiments, such as drug discovery and development.
Méthodes De Synthèse
3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone is synthesized through a multi-step process involving the condensation of 1,3-benzodioxole-5-ylamine and 2-naphthyl-1-propanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an inert atmosphere. The reaction product is then purified by recrystallization and the product is isolated.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-18(16-6-5-14-3-1-2-4-15(14)11-16)9-10-21-17-7-8-19-20(12-17)24-13-23-19/h1-8,11-12,21H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPOSRJENOZSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477333-91-8 |
Source


|
| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2857271.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2857278.png)

![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)
![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)

